Product packaging for Sirius Red(Cat. No.:)

Sirius Red

Cat. No.: B10828370
M. Wt: 1373.1 g/mol
InChI Key: YIQKLZYTHXTDDT-UHFFFAOYSA-H
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Description

Historical Context and Development as a Histological Stain

The development of Sirius Red as a histological stain is rooted in the need for more specific and sensitive methods to visualize connective tissue components compared to earlier techniques. Traditional methods like van Gieson's stain and trichrome stains (e.g., Masson's) were used to highlight collagen, but they often lacked specificity or sensitivity, sometimes underestimating collagen content or obscuring finer details. plos.org

The combination of this compound F3BA with picric acid was introduced around 1964. researchgate.net Initially used to identify amyloid deposits, it quickly became apparent that this combination effectively stained collagen fibers as well. researchgate.netemory.edu The picro-Sirius Red method, as it became known, offered improved specificity for collagen compared to some traditional methods. plos.org The anionic nature of this compound, possessing six sulfonate groups, allows it to associate along the cationic collagen fibers. researchgate.net This specific binding characteristic contributes to its effectiveness in highlighting collagen networks in tissue sections. nih.govresearchgate.netnih.gov

Evolution of this compound's Application in Connective Tissue Studies

The application of this compound in connective tissue studies has evolved significantly, largely due to its synergistic use with polarized light microscopy. While this compound stains collagen red under bright-field microscopy, its true power in analyzing collagen structure is revealed under polarized light. emory.educhop.edu

The elongated structure of the this compound molecule allows it to bind parallel to the collagen triple helix. researchgate.net This parallel arrangement enhances the intrinsic birefringence of collagen fibers. nih.govemory.edumdpi.comnih.gov When viewed under polarized light, this compound-stained collagen fibers exhibit bright birefringence against a dark background. nih.govnih.govmdpi.com The color and intensity of the birefringence can provide information about the thickness and organization of the collagen fibers. nih.govresearchgate.netresearchgate.net Thicker, more densely packed collagen fibers typically appear yellow, orange, or red under polarized light, while thinner or more loosely arranged fibers may appear green. emory.eduresearchgate.netresearchgate.net

This enhanced birefringence, particularly for Type I collagen due to its co-aligned molecules, has made picro-Sirius Red staining combined with polarized light microscopy a standard method for evaluating collagen networks and quantifying fibrosis in various tissues, including liver, lung, kidney, and the gastrointestinal tract. mdpi.complos.orgresearchgate.netemory.edu The technique allows researchers to assess not only the amount of collagen but also its structural organization, which is crucial for understanding tissue remodeling in both normal and pathological conditions. nih.govmdpi.comnih.govresearchgate.net While there has been discussion regarding the ability of this compound to differentiate collagen types solely based on color under polarized light, studies suggest that the observed color differences are more likely related to the orientation and thickness of the fibers rather than distinct collagen types. researchgate.netnih.govnih.gov Nevertheless, the method remains a valuable tool for the qualitative and quantitative assessment of total collagen and its organization. mdpi.comnih.gov

The application of this compound staining extends beyond traditional tissue sections. It has been adapted for use in in vitro assays to quantify collagen production by cells, such as fibroblasts, providing a valuable tool for fibrosis-related research and drug screening. mdpi.com

Here is a summary of the appearance of different tissue components stained with Picro-Sirius Red under bright-field and polarized light microscopy:

Tissue ComponentBright-Field MicroscopyPolarized Light MicroscopyNotes
Collagen FibersRedBright (Yellow, Orange, Red, Green)Birefringence enhanced by this compound. Color varies with fiber thickness/organization. emory.eduresearchgate.netresearchgate.net
NucleiYellow (if stained)Not birefringentStaining intensity can be affected by the long this compound incubation. wikipedia.orgemory.edu
CytoplasmYellowNot birefringent wikipedia.org
Muscular FibersYellowNot birefringent wikipedia.orgresearchgate.net
Red Blood CellsYellowNot birefringent wikipedia.org
Glomerular Basement MembranesRedNot birefringent emory.edu
AmyloidRedBirefringentAlso stained by this compound. emory.educhop.edu
Keratohyaline GranulesRedNot birefringent emory.educhop.edu
Mucus (some types)RedNot birefringent emory.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H26N10Na6O21S6 B10828370 Sirius Red

Properties

Molecular Formula

C45H26N10Na6O21S6

Molecular Weight

1373.1 g/mol

IUPAC Name

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C45H32N10O21S6.6Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;;;;;;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;/q;6*+1/p-6

InChI Key

YIQKLZYTHXTDDT-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Theoretical Frameworks for Sirius Red Macromolecule Interactions

Principles of Selective Binding to Fibrillar Collagens

Sirius Red exhibits a notable selectivity for fibrillar collagens (Types I, II, III, and V) abcam.comchondrex.com. This specificity is rooted in the chemical structure of the dye and the molecular organization of collagen.

Specificity for [Gly-X-Y]n Helical Structures

A key aspect of this compound's binding is its affinity for the repeating [Gly-X-Y]n helical structure characteristic of fibrillar collagens abcam.comchondrex.comchondrex.comfishersci.comchondrex.combiozol.denih.govcellbiolabs.comresearchgate.net. This conserved triple helical domain provides a specific structural motif for the dye molecules to interact with. The dye binds to this helical structure regardless of the specific collagen type or species chondrex.comfishersci.combiozol.de.

Role of Sulfonic Acid Groups in Dye-Collagen Affinity

This compound is an anionic dye characterized by its elongated structure and the presence of multiple anionic sulfonic acid groups researchgate.netnih.govnih.gov. These negatively charged groups play a crucial role in the dye's high specificity and affinity for collagen. They react with the basic amino acid residues, such as lysine, hydroxylysine, and arginine, which are abundant in collagen molecules nih.govresearchgate.netjove.comcabidigitallibrary.org. This electrostatic interaction between the anionic sulfonic acid groups of the dye and the cationic groups of collagen's basic amino acids is a primary driving force behind the selective binding researchgate.netresearchgate.netjove.com. Acidic conditions, often maintained by the addition of picric acid in Picrothis compound staining, are required to ensure the positive charge of the collagen residues, thereby facilitating this ionic interaction researchgate.netresearchgate.netjove.com.

Alignment of Dye Molecules along Collagen Fibers

The elongated molecular structure of this compound is critical for its interaction with collagen fibers. Upon binding, the dye molecules align parallel to the long axis of the collagen fibers researchgate.netnih.govnih.govnih.govresearchgate.netbiognost.comnih.govbemedico.beuni-luebeck.de. This parallel orientation is facilitated by the dye's interaction with the ordered structure of the collagen triple helix and the arrangement of collagen fibrils within fibers researchgate.netnih.govresearchgate.netuni-luebeck.de. This specific alignment is fundamental to the dye's ability to enhance collagen birefringence researchgate.netresearchgate.netbiognost.com.

Mechanisms of Birefringence Enhancement

One of the most significant applications of this compound staining is its ability to enhance the birefringence of collagen when viewed under polarized light microscopy chop.eduresearchgate.netnih.govnih.govnih.govresearchgate.netbiognost.comnih.govbemedico.beuni-luebeck.demdpi.comresearchgate.netemory.edu. Birefringence is an optical property of anisotropic materials where the refractive index varies depending on the polarization and propagation direction of light nih.govmdpi.com. Collagen is intrinsically birefringent due to its highly ordered fibrillar structure nih.govuni-luebeck.demdpi.com.

Interaction with Intrinsic Collagen Birefringence

This compound enhances the intrinsic birefringence of collagen fibers chop.edunih.govnih.govnih.govresearchgate.netbiognost.combemedico.beuni-luebeck.demdpi.com. The inherent birefringence of collagen arises from the regular spacing and parallel arrangement of collagen fibrils nih.govuni-luebeck.demdpi.com. When this compound binds to collagen, its elongated molecules align parallel to the collagen's long axis, effectively augmenting this existing optical anisotropy researchgate.netnih.govresearchgate.netuni-luebeck.de. This interaction leads to a significantly stronger birefringent signal compared to unstained collagen nih.govresearchgate.netuni-luebeck.demdpi.comperiodikos.com.br. Studies have shown that the optical retardation of collagen bundles can increase by a factor of 5-6 times after staining with Picrothis compound periodikos.com.brnih.gov.

Differential Staining Properties with Diverse Extracellular Matrix Components

Collagen Type I and Type III Distinctions based on Birefringence Characteristics

One of the most significant applications of this compound staining, particularly in conjunction with polarized light microscopy, is the differentiation between collagen type I and type III fibers. The interaction and alignment of this compound molecules with the collagen fibrils enhance their birefringence, and the color of the birefringence signal varies depending on the diameter and packing of the collagen fibers dawnscientific.comnih.govbionity.comnih.govnih.govnih.govuni.lu.

Thick, densely packed collagen type I fibers typically exhibit strong birefringence, appearing in shades of yellowish-orange, orange, or red under polarized light. In contrast, thinner, more loosely arranged collagen type III fibers show weaker birefringence and appear green to yellowish-green dawnscientific.comnih.govbionity.comnih.govuni.lu. This differential coloration allows for the qualitative and semi-quantitative assessment of the relative proportions of these collagen types in tissue sections. Accurate interpretation requires careful control of staining protocols and proper orientation of the tissue section relative to the crossed polarizers, as the birefringence color can be influenced by fiber orientation dawnscientific.combionity.com.

Collagen TypeFiber CharacteristicsBirefringence Color (Polarized Light)Birefringence Strength
Type IThick, Densely PackedYellowish-Orange, Orange, RedStrong
Type IIIThin, Loosely ArrangedGreen, Yellowish-GreenWeak

While widely used, some research indicates that distinguishing collagen types solely based on birefringence color with this compound can be challenging and may benefit from confirmation with other techniques such as immunohistochemistry dawnscientific.com.

Interactions with Amyloid Deposits

This compound is also a recognized stain for the detection of amyloid deposits in tissues wikipedia.orgnih.govfishersci.com. Similar to collagen, amyloid stained with this compound exhibits birefringence under polarized light. The characteristic optical property used for identifying amyloid is apple-green birefringence when stained with Congo Red wikipedia.orgfishersci.com. This compound also demonstrates birefringence with amyloid, although some comparative studies suggest Congo Red might offer higher sensitivity for detecting early amyloid deposits in certain animal tissues. The interaction of this compound with the beta-pleated sheet structure of amyloid is believed to be responsible for this staining and birefringence fishersci.com.

Recognition of Reticular Fibers and Basement Membranes

This compound staining can also highlight reticular fibers and basement membranes, although their appearance under polarized light differs from that of thick collagen bundles. Reticular fibers, which are primarily composed of collagen type III, stain green under polarized light with this compound, consistent with the birefringence color of other thin collagen fibers nih.gov. Basement membranes, containing collagen type IV, are typically stained red by this compound in bright-field microscopy but generally lack the birefringence characteristic of fibrillar collagens (Type I and III) when viewed under polarized light. This difference in birefringence aids in their distinction wikipedia.orgnih.govbionity.comnih.gov.

Discrimination from Non-Collagenous Proteins

This compound exhibits a high affinity for collagen and amyloid due to specific binding mechanisms involving ionic interactions and structural compatibility dawnscientific.comwikipedia.orguni.lueasychem.org. In staining protocols utilizing Picrothis compound (this compound in a saturated solution of picric acid), non-collagenous proteins typically stain yellow or orange in bright-field microscopy due to the presence of picric acid nih.gov. Furthermore, the this compound/Fast Green staining method provides a clear distinction by using Fast Green to selectively stain non-collagenous proteins green, while this compound stains collagen red. This differential staining allows for the visualization and even semi-quantitative assessment of both collagenous and non-collagenous protein components within a tissue sample.

Methodological Paradigms for Sirius Red Based Research

Preparation of Biological Specimens for Staining

The journey from tissue acquisition to microscopic analysis involves a series of crucial steps, each with the potential to significantly impact the quality of Sirius Red staining. Adherence to standardized protocols in tissue fixation, embedding, sectioning, and pre-staining treatments is paramount for accurate interpretation of collagen architecture.

Standardization of Tissue Fixation Protocols

Proper fixation is the primary step in preserving tissue morphology and antigenicity, and it plays a vital role in the subsequent staining process. While fixation is generally not considered critical for this compound staining, the most common and recommended fixative is 10% neutral buffered formalin (NBF) chop.edunih.gov. An ideal fixation time ranges from 24 hours to two weeks chop.eduemory.eduemory.edu. Both Bouin and formalin-fixed tissues have been shown to produce similar birefringence; however, formalin fixation often provides superior histological detail nih.gov. Kahle's fixative, a solution of ethanol, formaldehyde, and glacial acetic acid, is another option for preserving tissues intended for this compound analysis nih.gov.

FixativeRecommended Fixation TimeKey Considerations
10% Neutral Buffered Formalin (NBF)24 hours to 2 weeksPreferred fixative for optimal histological detail chop.edunih.gov.
Bouin's Solution24 hoursTissues require thorough washing after fixation to remove picric acid nih.gov.
Kahle's FixativeNot specifiedA mixture of ethanol, formaldehyde, and glacial acetic acid nih.gov.

Rehydration and Deparaffinization Techniques

Before staining can occur, the paraffin must be removed from the tissue sections, and the tissue must be rehydrated. This is achieved by passing the slides through a series of chemical baths. The process typically starts with xylene to dissolve the paraffin, followed by a graded series of alcohol solutions (e.g., 100%, 95%, 70%) to remove the xylene and reintroduce water to the tissue emory.eduucsf.edupathologycenter.jp. Finally, the slides are rinsed in distilled water to complete the rehydration process abcam.comabcam.cn.

Table 2: Standard Deparaffinization and Rehydration Protocol

ReagentDurationPurpose
Xylene2-3 changes, 5-10 minutes eachDeparaffinization emory.eduucsf.edupathologycenter.jp
100% Ethanol2 changes, 2-5 minutes eachRemoval of xylene emory.eduucsf.edupathologycenter.jp
95% Ethanol1-2 changes, 2 minutes eachGradual rehydration emory.eduucsf.edu
70% Ethanol1 change, 2 minutesGradual rehydration ucsf.edu
50% Ethanol1 change, 2 minutesGradual rehydration ucsf.edu
Distilled Water2 changes, 2-5 minutes eachComplete rehydration emory.eduucsf.edu

Advanced Staining Protocols and Procedural Refinements

The core of the Picrothis compound technique lies in the formulation of the staining solution and the precise control of incubation parameters. These factors directly influence the intensity and specificity of the collagen staining.

Picrothis compound Solution Formulation and Incubation Parameters

The standard Picrothis compound staining solution consists of this compound F3B (also known as Direct Red 80) dissolved in a saturated aqueous solution of picric acid emory.eduemory.edu. The concentration of this compound is typically 0.1% (w/v) ucsf.edu. The picric acid serves to lower the pH of the solution, which enhances the specific binding of the anionic this compound dye to the cationic collagen fibers abcam.com.

A common formulation for the Picrothis compound solution is as follows:

This compound F3B (Direct Red 80): 0.5 grams emory.edu

Saturated Aqueous Picric Acid: 500 milliliters emory.edu

The standard incubation time for tissue sections in the Picrothis compound solution is 60 minutes at room temperature abcam.comcosmobio.co.jpabcam.cn. This duration allows for near-equilibrium staining, ensuring that the collagen fibers are maximally stained emory.eduemory.edu. Shorter incubation times are generally not recommended as they may result in incomplete staining emory.eduemory.edu. Following incubation, the slides are typically rinsed briefly in two changes of an acidified solution, such as 0.5% acetic acid, to remove excess stain abcam.comcosmobio.co.jpabcam.cn. This is followed by dehydration in absolute alcohol, clearing in xylene, and mounting with a synthetic resin abcam.comcosmobio.co.jpabcam.cn.

Table 3: Key Incubation Parameters for Picrothis compound Staining

ParameterRecommended ValueRationale
Staining Solution 0.1% this compound F3B in saturated picric acidPicric acid lowers pH, enhancing specific binding to collagen abcam.com.
Incubation Time 60 minutesAllows for near-equilibrium staining and maximum color intensity emory.eduemory.edu.
Incubation Temperature Room TemperatureStandard and sufficient for effective staining researchgate.net.
Post-Staining Rinse Two brief changes in 0.5% acetic acid solutionRemoves excess, unbound stain abcam.comcosmobio.co.jpabcam.cn.

Critical Washing and Dehydration Steps

The fidelity of collagen staining with this compound is highly dependent on the meticulous execution of post-staining washing and dehydration procedures. These steps are critical for removing non-specifically bound dye, minimizing background signal, and ensuring the long-term preservation of the stained specimen. A crucial step is the washing of stained sections in an acidified solution, typically containing acetic acid. dbiosys.comstainsfile.com This acidic rinse is essential to prevent the loss of the dye from the collagen fibers, which can occur if washed in neutral or alkaline water. Protocols commonly specify rinsing slides in two changes of an acetic acid solution (e.g., 0.5%) to effectively remove excess and unbound Picro-Sirius Red solution. dbiosys.comjove.com

Following the acidified wash, a brief rinse in absolute alcohol is often recommended. dbiosys.com The subsequent dehydration is typically accomplished by immersing the slides in multiple changes of 100% ethanol. This process removes water from the tissue, which is necessary before clearing with an organic solvent like xylene and mounting with a resinous medium for microscopic observation. stainsfile.com Inadequate dehydration can lead to poor clearing and mounting, resulting in cloudy microscopic images that obscure cellular and extracellular details. Vigorous shaking of the slides or blotting with filter paper can be employed to physically remove excess water before the final dehydration in ethanol. It is important to avoid prolonged washing steps, as this may lead to a reduction in staining intensity.

This compound/Fast Green Staining for Collagen and Non-Collagenous Protein Differentiation

To simultaneously visualize and differentiate collagenous and non-collagenous proteins within a single tissue sample, a dual staining method combining this compound with Fast Green FCF is employed. activeconceptsllc.comchondrex.com This technique leverages the differential binding properties of the two dyes. This compound, a strong anionic dye, specifically binds to the [Gly-X-Y]n helical structure characteristic of fibrillar collagens (types I through V). activeconceptsllc.comactiveconceptsllc.comchondrex.com This interaction results in a distinct red staining of collagen fibers.

Concurrently, Fast Green FCF, another anionic dye, binds to non-collagenous proteins through electrostatic interactions with their positively charged groups. chondrex.com This stains components such as cytoplasm and muscle fibers green. protocols.io The combination provides a clear and vivid color contrast under microscopic examination, with collagen appearing red and all other non-collagenous proteins appearing green. protocols.io This method is particularly valuable for semi-quantitative analysis, as the dyes can be extracted from the stained tissue and quantified spectrophotometrically. activeconceptsllc.comactiveconceptsllc.com The optical density of the extracted this compound is typically measured at 540 nm, while Fast Green is measured at 605 nm, allowing for the calculation of both collagen and non-collagenous protein content. activeconceptsllc.comactiveconceptsllc.com

Optimization of this compound-Based Assays for In Vitro Cellular Models

The application of this compound staining extends from histological tissue sections to in vitro cellular models for quantifying collagen production by cultured cells. nih.gov Optimizing the assay for this context is essential for achieving accuracy and sensitivity, particularly in microplate-based colorimetric formats. nih.gov These assays are instrumental in studying fibrotic processes and screening potential anti-fibrotic compounds. nih.gov Optimization involves careful consideration of the culture medium, incubation parameters, and methods for separating cell-associated collagen from soluble collagen secreted into the medium. nih.gov Cell-associated collagens can be quantified by staining the fixed cell layer, followed by dye elution and measurement, while immature, soluble collagens can be precipitated from the culture medium using an acidic this compound solution before quantification. nih.gov

The composition of the cell culture medium can significantly impact the specificity of this compound-based assays. nih.gov A primary concern is the presence of serum, such as Fetal Bovine Serum (FBS), a common supplement in cell culture media. nih.govrug.nl Research has shown that FBS can form a precipitate with the this compound dye, leading to a non-specific signal and high background values, particularly when analyzing collagen content in the culture supernatant. nih.gov This interference can obscure the accurate measurement of collagen produced by the cells.

To mitigate this issue, using a serum-free medium during the experimental period is highly recommended to avoid these aspecific signals. activeconceptsllc.comnih.gov If serum is necessary for cell viability, reducing its concentration or diluting the medium prior to the assay can help minimize background staining. amsbio.com Additionally, other medium components can influence results; for instance, ascorbate supplementation, while not directly interfering with the dye, has been shown to increase the actual collagen production by fibroblasts, a factor that must be controlled for in experimental design. nih.gov

Table 1: Effect of Culture Medium Components on this compound Assay Specificity
Medium ComponentObserved EffectRecommendation for OptimizationReference
Fetal Bovine Serum (FBS)Forms flake-like precipitates with this compound dye, causing high non-specific signal and background.Use of serum-free medium is recommended. If serum is required, reduce concentration or dilute samples. nih.govamsbio.com
AscorbateIncreases collagen production by fibroblasts in a dose-dependent manner. Does not form aggregates with the dye itself.Include appropriate controls to account for increased collagen synthesis when ascorbate is used. nih.gov

The parameters of incubation time and temperature during the staining step are critical variables in the optimization of this compound assays for both tissue sections and in vitro models. For tissue sections, a one-hour incubation in Picro-Sirius red solution is often recommended to achieve near-equilibrium staining, ensuring that the color intensity does not significantly increase with longer times. Shorter times are generally discouraged as they may not be sufficient for complete binding. For in vitro assays with cultured cells, a stable signal for collagen-dye formation has been observed in as little as 15 to 30 minutes, with no significant improvement upon longer incubation. activeconceptsllc.comchondrex.comnih.gov

Temperature also plays a key role in the sensitivity of the assay. Staining at a lower temperature, such as 4°C, has been found to yield higher absorbance values compared to staining at room temperature. nih.gov This suggests that cooling the reagents can increase the sensitivity of the assay, which is particularly beneficial for samples with low collagen concentrations. nih.gov Conversely, high temperatures can be detrimental. For instance, heat-induced antigen retrieval methods used in immunohistochemistry can alter the affinity of this compound, causing non-specific staining and destruction of collagen fibers, leading to false-positive results. researchgate.net

Table 2: Influence of Incubation Parameters on this compound Staining
ParameterConditionOutcomeApplication ContextReference
Incubation Time15-30 minutesStable signal achieved; sufficient for reliable quantification.In vitro cell culture assays chondrex.comnih.gov
> 30 minutesNo significant improvement in signal intensity.In vitro cell culture assays nih.gov
1 hourAchieves near-equilibrium staining for consistent results.Histological tissue sections
TemperatureRoom TemperatureProvides reliable and accurate data.Standard protocol for in vitro and histological staining nih.gov
4°C (Cooling)Increased absorbance signal and higher sensitivity.Optimized protocol for samples with low collagen concentration nih.gov
>50°C (Heat)Altered dye affinity, non-specific staining, collagen denaturation.Caution when combining with methods like heat-induced antigen retrieval researchgate.net

Integrated Microscopic and Imaging Techniques

Application of Brightfield Microscopy for General Visualization

Brightfield microscopy is the most fundamental and widely used technique for the general visualization of this compound-stained samples. jove.com In this method, stained tissue sections are illuminated with transmitted white light. The this compound dye, bound to collagen, absorbs specific wavelengths of light, resulting in the collagen fibers appearing a vivid red or pink color. youtube.com The surrounding, non-collagenous tissue components, which are counterstained by picric acid, typically appear as a pale yellow background. jove.com

Advanced Polarized Light Microscopy

The combination of this compound staining with polarized light microscopy is a powerful and well-established histochemical method for the specific detection and analysis of collagen fibers in tissue sections. nih.govnih.gov This technique, often referred to as the Picrosirius-polarization method, relies on the ability of the elongated this compound dye molecules to align in parallel with the long axis of collagen fibers. nih.gov This parallel alignment significantly enhances the natural birefringence of collagen, which is an optical property of anisotropic materials that split a beam of light into two separate components. nih.govijpo.co.in When viewed between two polarizing filters, this enhanced birefringence makes collagen fibers shine brightly against a dark background, allowing for detailed qualitative and quantitative analysis of their structure and organization. nih.gov

Differentiation of Collagen Subtypes via Birefringence Color

A key advantage of the Picrosirius-polarization method is its ability to differentiate between different collagen subtypes based on the birefringence color they exhibit. This color variation is primarily dependent on the thickness and packing density of the collagen fibers. periodikos.com.br Thicker, more densely packed fibers, such as type I collagen, exhibit higher-order interference colors like yellow, orange, and red. nih.govsemanticscholar.orgemory.edu In contrast, thinner, less densely packed fibers, such as type III collagen (reticular fibers), display lower-order colors like green or greenish-yellow. nih.govemory.edunih.gov

This differential staining allows for the quantitative assessment of the relative proportions of different collagen types within a tissue sample, which is invaluable for studying fibrosis and other connective tissue pathologies. nih.gov For instance, in myocardial scars, an increase in orange (thick) fibers and a decrease in green (thin) fibers can be observed over time, indicating maturation of the scar tissue. periodikos.com.br While there has been some debate, the consensus is that the color variation is more likely a reflection of fiber thickness and orientation rather than a direct chemical differentiation between collagen types. researchgate.net Collagen type II has been observed to show variable coloration depending on the tissue and species, but it is consistently distinguishable from types I and III. semanticscholar.org

Birefringence ColorAssociated Collagen Fiber CharacteristicsPrimary Collagen Subtype Example
Red / Orange / YellowThick, highly organized, tightly packed fibersType I nih.govijpo.co.insemanticscholar.orgnih.gov
Green / Greenish-YellowThin, loosely packed, reticular fibersType III nih.govijpo.co.insemanticscholar.orgnih.gov
VariableDependent on tissue and speciesType II semanticscholar.org
Analysis of Collagen Fiber Orientation and Organization

Polarized light microscopy of this compound-stained sections provides crucial information about the orientation, alignment, and spatial distribution of collagen fibers. nih.govnih.gov The birefringence signal is strongest when fibers are oriented perpendicular to the axis of polarized light and weakest (extinguished) when they are parallel. emory.edu By observing the tissue at different rotation angles, researchers can map the arrangement of collagen bundles. researchgate.net This analysis is critical for understanding the mechanical properties of tissues, as the organization of collagen is directly related to its function. nih.gov In pathological conditions, such as scarring or fibrosis, the normal, well-organized collagen architecture is often replaced by a disorganized, crisscross pattern, which can be clearly visualized and quantified using this method. researchgate.net

Comparative Utility of Plane Versus Circularly Polarized Light

The analysis of collagen can be performed using either plane (linearly) or circularly polarized light, with each having distinct advantages and disadvantages.

Plane-Polarized Light: This is the more commonly available setup in standard microscopes. plos.org However, a significant limitation is that collagen fibers aligned parallel to the polarizer's transmission axis will not be birefringent and will appear dark, leading to a potential underestimation of total collagen content. emory.eduplos.org To visualize all fibers, the sample must be rotated, and multiple images are often required. emory.edu

Circularly Polarized Light: This method overcomes the orientation-dependent limitation of plane-polarized light. emory.eduplos.org By using circular polarizers, all collagen fibers, regardless of their orientation in the tissue section, will exhibit birefringence simultaneously. periodikos.com.br This allows for a more accurate and reproducible quantification of total collagen in a single image. plos.org However, achieving a completely black background can be more challenging with circularly polarized light, and precise alignment of the optical components is essential for accurate results. periodikos.com.bremory.edu

FeaturePlane (Linearly) Polarized LightCircularly Polarized Light
Fiber Visibility Orientation-dependent; fibers parallel to the polarizer are extinguished. emory.eduplos.orgAll fibers are visible regardless of orientation. periodikos.com.bremory.edu
Collagen Quantification Prone to underestimation unless multiple images at different rotations are captured and combined. plos.orgMore accurate for total collagen quantification in a single image. plos.org
Equipment Availability Standard on most polarizing microscopes. plos.orgRequires specialized circular polarizers; less common. plos.org
Background Achieves a completely black background. emory.eduMay not produce a completely black background. emory.edu
Mitigation of Sample Orientation Effects on Birefringence Signal

As noted, the birefringence signal obtained with plane-polarized light is highly dependent on the orientation of the collagen fibers relative to the polarizer. nih.gov Several strategies can be employed to mitigate this effect and ensure a comprehensive analysis:

Sample Rotation: The most straightforward approach is to rotate the microscope stage and capture images at multiple angles (e.g., 0°, 45°, and 90°). plos.org These images can then be compiled into a composite image that represents the total collagen content, minimizing the signal loss from any single orientation. plos.org

Use of Circularly Polarized Light: The most effective method to eliminate orientation bias is to use circularly polarized light. periodikos.com.brnih.gov This technique ensures that the birefringence of all collagen fibers is detected in a single capture, providing a more accurate and efficient quantification. emory.eduplos.org

Fluorescence Microscopy for this compound-Stained Tissues

Beyond its use in polarized light microscopy, this compound also exhibits fluorescent properties that can be leveraged for collagen analysis. Fluorescent imaging of Picrothis compound (PSR)-stained tissues offers an alternative and, in some cases, superior method for visualizing and quantifying collagen. nih.govnih.gov This approach is particularly valuable as it is not affected by sample orientation, a significant limitation of plane-polarized light microscopy. nih.gov

Utilization of Fluorescent Spectral Characteristics of Picric Acid and this compound

When stained with Picrothis compound, collagen fibers emit a strong red fluorescence signal. ijpo.co.innih.gov Research has shown that fluorescent imaging can detect more stained collagen molecules than polarized light imaging. nih.gov While collagen fibers appear as a single color under fluorescent light, this method is highly sensitive and reproducible. nih.govnih.gov

The combination of this compound with picric acid is crucial. Picric acid acts to prevent the non-specific binding of this compound to other tissue structures, ensuring that the fluorescence signal is specific to collagen. ijpo.co.in The spectral properties of this compound F3B (also known as Direct Red 80) show a characteristic absorption maximum between 528-529 nm. researchgate.net For fluorescence microscopy, excitation is typically performed in the green-yellow range of the spectrum (around 591 nm), with emission collected in the red range (around 649 nm). researchgate.net

A significant advantage of this fluorescent method is its compatibility with multiplex immunostaining. nih.govnih.gov After fluorescent imaging of the PSR signal, the stain can be removed, and the same tissue section can be subsequently processed for immunohistochemistry. This allows for the precise correlation of collagen architecture with specific molecular markers or cell types within the tissue, opening new avenues for understanding the complex interactions between cells and the extracellular matrix. nih.gov

CompoundRole in Fluorescence MicroscopySpectral Characteristics (Approximate)
This compound (Direct Red 80) Binds to collagen and provides the fluorescent signal. ijpo.co.innih.govAbsorption Max: ~529 nm; Excitation: ~591 nm; Emission: ~649 nm researchgate.netresearchgate.net
Picric Acid Increases the specificity of this compound binding to collagen, reducing background signal. ijpo.co.inPrimarily acts as a staining enhancer and specificity agent.
Compatibility with Multiplex Immunohistochemistry for Correlative Studies

The integration of this compound staining with multiplex immunohistochemistry (IHC) presents a powerful methodological approach for correlative studies, enabling the simultaneous visualization of collagen fibers and specific cellular or molecular markers within the same tissue section. This dual-labeling technique provides valuable contextual information, allowing researchers to investigate the spatial relationships between collagen deposition and various cell types or protein expressions. However, the compatibility of this compound with IHC protocols is contingent on several factors, particularly the antigen retrieval methods employed.

Studies have demonstrated that full heat-induced antigen retrieval (HIAR) methods, often necessary for robust immunolabeling of certain antigens, can lead to non-specific background and nuclear staining with this compound. This can obscure the specific collagen staining and compromise the quantitative analysis. To circumvent this issue, optimized protocols have been developed that utilize reduced HIAR or enzymatic digestion, such as with trypsin, for antigen retrieval. These gentler methods have been shown to preserve the integrity of both the immunostaining and the subsequent this compound counterstain.

Furthermore, fluorescent imaging of Picrothis compound (PSR) has emerged as a versatile alternative to traditional brightfield microscopy, offering enhanced compatibility with multiplex immunostaining. This approach allows for the detection of the PSR signal in a different fluorescent channel from the immunolabeled markers, facilitating clear and distinct visualization of both components. This method has been successfully used to demonstrate that collagen fiber length is significantly greater near cells overexpressing specific proteins, a finding made possible only through the precise co-localization afforded by multiplexing.

The ability to multiplex this compound with IHC is crucial for accurately correlating fibrosis with specific cellular activities. For instance, in studies of liver fibrosis, it has been noted that the immunohistochemical pattern of fibrosis may not clearly correlate with standard Picrothis compound staining on sister sections, potentially due to tissue heterogeneity. By performing both stains on the same section, a more precise and reliable correlation can be established.

Table 1: Compatibility of this compound with Immunohistochemistry Antigen Retrieval Methods

Antigen Retrieval MethodCompatibility with this compound StainingObservationsReference
Full Heat-Induced Antigen Retrieval (HIAR)PoorWidespread non-specific background and nuclear staining.
Reduced Heat-Induced Antigen Retrieval (HIAR)GoodOptimized for specific antigens, preserving both IHC and this compound signals.
Trypsin DigestGoodEffective for certain antigens while maintaining the quality of the this compound counterstain.
Fluorescent Imaging of PSRExcellentAllows for detection in a separate channel from IHC markers, enabling clear multiplexing.

Quantitative Analysis Methodologies

The quantification of collagen from this compound-stained tissues has evolved from semi-quantitative scoring systems to more objective and reproducible digital image analysis (DIA) techniques. These methodologies offer a range of tools to precisely measure collagen deposition and characterize the architectural changes of the fibrotic matrix.

Digital Image Analysis (DIA) for Collagen Quantification

Digital image analysis (DIA) has become an essential tool for the objective quantification of fibrosis in this compound-stained tissue sections. This approach overcomes the inherent subjectivity and variability of traditional semi-quantitative scoring methods. Modern DIA leverages sophisticated algorithms to accurately detect and measure collagen fibers, providing a more robust and reproducible assessment of fibrosis.

The process typically involves the digitization of stained slides using high-resolution scanners, followed by the application of specialized software to analyze the images. These software platforms can identify and quantify the stained collagen based on color, intensity, and morphology. The outcomes generated by DIA can be expressed as the area occupied by collagen relative to the entire tissue section, a parameter known as the collagen proportionate area (CPA).

DIA has been successfully applied to quantify fibrosis in various organs, including the liver, kidney, and lung. The accuracy and reliability of DIA are dependent on the quality of the staining and the sophistication of the analytical algorithms.

Collagen Proportional Area (CPA) Determination

The Collagen Proportional Area (CPA) is a key metric derived from the digital image analysis of this compound-stained tissues, representing the percentage of the total tissue area that is occupied by collagen. It provides a continuous and objective measure of fibrosis, which has been shown to correlate well with histological staging systems and clinical outcomes in various chronic diseases.

The determination of CPA involves several steps:

Image Acquisition: High-resolution digital images of this compound-stained tissue sections are captured.

Image Preprocessing: The images may be processed to correct for variations in staining and illumination.

Collagen Segmentation: An algorithm is applied to distinguish the red-stained collagen fibers from the unstained parenchyma and background.

Area Calculation: The software calculates the total area of the segmented collagen and the total tissue area.

CPA Calculation: The CPA is then calculated as: (Collagen Area / Total Tissue Area) x 100%.

Studies have demonstrated that CPA measurement using this compound staining is more accurate and reliable for quantifying hepatic collagen compared to other staining methods like Masson's trichrome. Morphological analysis has revealed that this compound is better at detecting delicate fibrous septa and spurs. Furthermore, CPA has shown a superior correlation with serum markers of fibrosis, particularly in advanced stages of liver disease.

Table 2: Correlation of Collagen Proportional Area (CPA) with Liver Fibrosis Stage

Fibrosis Stage (Metavir)Mean CPA (%) with this compoundCorrelation with Serum MarkersReference
F0-F1LowerGood
F2-F4HigherSuperior
Hue-Based Discrimination and Color Space Conversion (e.g., HSB)

Hue-based discrimination is a powerful technique used in digital image analysis to selectively identify and quantify collagen fibers in this compound-stained tissues. This method leverages the distinct color properties of the stain to differentiate collagen from other tissue components. To achieve this, the image is often converted from the standard Red-Green-Blue (RGB) color space to a more intuitive color space like Hue, Saturation, and Brightness (HSB), also known as Hue, Saturation, and Value (HSV).

In the HSB color space:

Hue represents the pure color (e.g., red, green, blue). For this compound-stained collagen, the hue will fall within a specific range corresponding to red.

Saturation describes the intensity or purity of the color.

Brightness (or Value) indicates the lightness or darkness of the color.

By defining a specific range of hue values that correspond to the red of the stained collagen, the analysis software can create a binary mask where only the collagen fibers are selected. This allows for a more accurate segmentation and quantification of the collagen, minimizing the inclusion of background or other non-collagenous elements that may have a reddish appearance in the RGB image.

This approach is particularly useful for differentiating the varying colors that collagen fibers can exhibit under polarized light, which relate to fiber thickness and density. For example, thicker, more densely packed collagen fibers often appear red-orange, while thinner, less organized fibers may appear more greenish-yellow. By analyzing the hue, it is possible to quantify the proportions of these different fiber types.

Algorithmic Approaches for Enhanced Collagen Fiber Detection Sensitivity

To improve the accuracy and sensitivity of collagen fiber detection in this compound-stained images, various advanced algorithmic approaches have been developed. These methods go beyond simple color thresholding to more robustly identify collagen fibers, even in complex tissue environments.

One such approach involves the development of novel algorithms that are more specific and sensitive for the detection of Picrothis compound (PSR) staining. These algorithms can be more accurate than classical filtering based on the principal color components (RGB). For example, an optimized algorithm might involve a combination of filters and noise subtraction to enhance the true signal from the stained collagen.

Another strategy is to employ machine learning algorithms, both supervised and unsupervised, for the automatic segmentation of fibrosis. These techniques can be trained to recognize the specific features of collagen fibers, allowing for a more nuanced and accurate detection than manual thresholding.

The development of these advanced algorithms is crucial for:

Increased Specificity: Reducing the false-positive detection of non-collagenous structures.

Enhanced Sensitivity: Enabling the detection of very thin or faintly stained collagen fibers that might be missed by simpler methods.

Robustness: Ensuring consistent and reproducible results across different batches of staining and imaging conditions.

These algorithmic advancements are continually improving the precision of quantitative fibrosis analysis, providing researchers with more reliable data to understand the dynamics of fibrotic diseases.

Computer-Assisted Segmentation for Morphological Classification of Fibers (e.g., Compactness)

Beyond simple quantification of the total collagen area, computer-assisted segmentation allows for the morphological classification of collagen fibers, providing deeper insights into the architecture of the fibrotic matrix. This approach enables the characterization of fibers based on properties such as their compactness, thickness, and orientation.

One innovative method involves an automated morphological classification of fibers according to their compactness. This can be achieved through algorithms that analyze the density and intensity of the this compound staining within individual fibers or fiber bundles. This allows for the differentiation between compact, densely packed fibers and more scattered, loosely arranged fibers.

This level of morphological classification provides a more comprehensive understanding of the fibrotic process, moving beyond a simple measure of collagen quantity to a more qualitative assessment of the matrix organization. This information is critical for understanding the functional consequences of fibrosis and for evaluating the efficacy of anti-fibrotic therapies that may alter the structure of the collagen network without necessarily reducing the total amount of collagen.

Spectrophotometric and Colorimetric Assays

This compound-based spectrophotometric and colorimetric assays are widely utilized for the quantitative analysis of collagen in biological samples. These methods are valued for their simplicity, cost-effectiveness, and specificity. The underlying principle involves the specific binding of the anionic dye this compound to the cationic side chains of collagen molecules under acidic conditions. The resulting collagen-dye complex can be precipitated and, following removal of unbound dye, the bound dye can be eluted using an alkaline solution. The concentration of the eluted dye, which is directly proportional to the amount of collagen, is then determined by measuring its absorbance with a spectrophotometer.

Quantification of Cell-Associated Collagen via Alkaline Elution

The quantification of cell-associated collagen, which represents the collagen deposited within the extracellular matrix of cell cultures, is a critical application of the this compound assay. This technique allows researchers to assess the impact of various stimuli on collagen production and deposition by cells in vitro.

The methodology typically involves the following steps:

Cell Culture and Treatment: Cells are cultured to confluence and treated with experimental compounds.

Fixation: The cell layer is fixed, often with solutions like Kahle's fixative (26% ethanol, 3.7% formaldehyde, and 2% glacial acetic acid) or ethanol/acetic acid solutions, to preserve the cellular structure and the extracellular matrix.

Staining: The fixed cells are incubated with a this compound staining solution. A common formulation is 0.1% this compound dissolved in 1% acetic acid or a saturated solution of picric acid. The acidic environment is crucial for the specific binding of the dye to collagen. nih.govnih.gov

Washing: To remove unbound dye, the stained cell layers are washed multiple times with an acidic solution, such as 0.1 M HCl or 0.01 N HCl. nih.govnih.gov

Alkaline Elution: The collagen-bound dye is then eluted (dissolved) using an alkaline solution. A commonly used eluent is 0.1 M NaOH. nih.govnih.gov This step releases the this compound from the collagen, allowing for its quantification.

Spectrophotometry: The absorbance of the eluted dye solution is measured using a spectrophotometer, typically at a wavelength between 540 and 570 nm. nih.govabcam.comactiveconceptsllc.com The absorbance values are directly proportional to the amount of collagen in the sample.

This method provides a robust and high-throughput means of quantifying cell-associated collagen, making it a valuable tool in fibrosis research and the screening of potential anti-fibrotic drugs. nih.govnih.gov

Measurement of Soluble Collagen in Culture Supernatants

In addition to cell-associated collagen, newly synthesized, immature collagen is often secreted into the cell culture medium. The measurement of this soluble collagen fraction can provide insights into the rate of collagen synthesis.

The procedure for measuring soluble collagen involves precipitating the collagen from the culture supernatant using the this compound dye itself:

Sample Collection: The cell culture supernatant is collected. To avoid interference from proteins present in serum, it is often recommended to use a serum-free medium for the culture period being assayed. nih.govnih.govnih.gov

Precipitation: An acidic this compound solution (e.g., 0.1% Direct Red 80 in 3% acetic acid) is added to the supernatant. nih.govnih.gov This causes the formation of a collagen-dye complex that precipitates out of the solution. nih.govnih.govperiodikos.com.br

Isolation of Precipitate: The precipitate is isolated by centrifugation. nih.govnih.gov

Washing: The resulting pellet is washed with an acidic solution to remove any remaining unbound dye. nih.gov

Elution and Quantification: Similar to the assay for cell-associated collagen, the bound dye is eluted with an alkaline solution (e.g., 0.1 M NaOH), and the absorbance is measured spectrophotometrically. nih.gov

This technique is particularly useful for assessing the early effects of agents on collagen production before significant deposition into the extracellular matrix has occurred. researchgate.net

Spectrophotometric Reading of Eluted Dyes

The final step in these quantitative assays is the spectrophotometric measurement of the eluted this compound dye. The absorbance maximum of this compound F3B in a 1% acetic acid solution is typically observed between 528-529 nm. nih.govmdpi.com However, when eluted from the collagen-dye complex in an alkaline solution, the absorbance is commonly read at wavelengths ranging from 540 nm to 570 nm. nih.govabcam.comactiveconceptsllc.com

The concentration of collagen in the unknown samples is determined by comparing their absorbance readings to a standard curve generated using known concentrations of a collagen standard, such as Type I collagen. abcam.com The resulting assay demonstrates high linearity and sensitivity, allowing for the detection of collagen in the nanogram to microgram range. nih.govresearchgate.netilexlife.com

ParameterValueSource
Linearity Range 0–600 ng/mL nih.govresearchgate.net
Sensitivity 1.0 µg ilexlife.com
Wavelength for Reading 540-570 nm nih.govabcam.comactiveconceptsllc.com

This table presents data on the performance of a this compound-based microplate assay for soluble collagen.

Stereological Approaches using Polarizing Microscopy

When this compound-stained tissues are viewed under polarized light, collagen fibers exhibit birefringence, appearing as bright structures against a dark background. This property forms the basis of stereological approaches for the quantitative analysis of collagen architecture. Stereology, in this context, refers to a set of methods for obtaining three-dimensional information from two-dimensional images, such as histological sections.

The birefringence of this compound-stained collagen is highly specific and is significantly enhanced by the parallel alignment of the dye molecules with the long axis of the collagen fibers. nih.gov This enhanced birefringence allows for the detailed assessment of collagen fiber organization, thickness, and orientation.

Under polarized light, the color of the birefringent fibers is dependent on their thickness and packing density:

Thicker, more densely packed fibers (often Type I collagen) appear as red, orange, or yellow. nih.govabcam.comperiodikos.com.br

Thinner, less organized fibers (often Type III collagen) appear green or greenish-yellow. nih.govabcam.comperiodikos.com.br

While there has been debate about whether these color differences can definitively distinguish between collagen types, it is widely accepted that they reflect variations in fiber structure. mdpi.comnih.gov This differential coloration enables a semi-quantitative analysis of the relative proportions of thick and thin collagen fibers within a tissue sample.

Quantitative analysis is typically performed using image analysis software. The process may involve:

Image Acquisition: Images of this compound-stained sections are captured using a polarizing microscope equipped with a digital camera. To capture the maximum birefringence, some methods involve acquiring images at multiple rotation angles of the microscope stage or analyzer and merging them into a composite image. nih.govresearchgate.net

Image Processing: The captured images are often converted to grayscale or analyzed based on their hue component to facilitate quantification. periodikos.com.brresearchgate.net

Quantification: The amount of collagen can be quantified by measuring the area of birefringent fibers relative to the total tissue area. This can be achieved through pixel counting or setting an intensity threshold to segment the collagen fibers from the background. nih.gov

Fiber Orientation Analysis: Advanced image analysis plugins, such as OrientationJ in ImageJ, can be used to analyze the orientation of collagen fibers within a region of interest. This generates a color map representing the orientation of the fibers and allows for the creation of histograms showing the distribution of fiber angles. researchgate.net

Applications of Sirius Red in Advanced Biomedical Research

Investigating Fibrotic Pathologies and Extracellular Matrix Remodeling

Fibrosis, characterized by excessive collagen deposition, is a pathological process affecting numerous organ systems. Sirius Red staining is a gold standard for evaluating fibrosis and the dynamic changes within the ECM during disease progression and in response to interventions. ihisto.ionih.gov

Assessment of Fibrosis Progression and Severity Across Organ Systems (e.g., Hepatic, Cardiac, Renal, Pulmonary, Gastrointestinal, Muscular)

This compound staining is extensively used to assess the progression and severity of fibrosis in a variety of organ systems. This includes, but is not limited to, liver fibrosis (such as in NASH and cirrhosis, often assessed using scoring systems like METAVIR/Ishak), cardiac fibrosis following infarction or hypertrophy, renal sclerosis in nephropathy models, and lung fibrosis (for instance, in bleomycin-induced models or Idiopathic Pulmonary Fibrosis). ihisto.ionih.govnih.govamegroups.orgmdpi.com The stain's ability to specifically highlight collagen allows researchers to visualize and quantify the extent of fibrotic tissue accumulation across different organs. ihisto.iomdpi.com Studies in models of chronic kidney disease and chronic lung allograft rejection also utilize Picrothis compound staining for evaluating fibrosis. nih.govplos.org In gastrointestinal research, specifically in the colon, this compound, particularly when combined with Fast Green, has been shown to be highly sensitive for revealing and quantifying collagen fibers in both normal and inflamed tissues. plos.org Research in muscular tissue, such as in the context of urethral sphincter deficiency, also employs this compound to visualize changes in connective tissue and collagen fibers. researchgate.net

Quantitative Characterization of Collagen Deposition in Disease Models

Beyond qualitative assessment, this compound staining enables the quantitative characterization of collagen deposition in various disease models. By using image analysis techniques, researchers can quantify the area occupied by collagen (often referred to as collagen proportionate area, CPA) within a tissue section. nih.govbiorxiv.org This provides an objective measurement of the extent of fibrosis. Studies in liver, lung, and kidney fibrosis models have demonstrated the validity of digital methods for quantifying collagen deposition using Picrothis compound staining. nih.govmdpi.com For example, in a study investigating hepatic fibrosis, relaxin treatment was shown to significantly decrease the amount of this compound staining, which was quantified by histomorphometry as a percentage of the this compound-positive area. nih.gov Quantitative analysis of this compound staining has also been used to assess collagen production in cell culture models, such as adipose-derived mesenchymal stem cells differentiated towards tenocytes. researchgate.net

Elucidation of Extracellular Matrix Dynamics

This compound staining contributes to understanding the dynamics of the ECM by visualizing changes in collagen structure and deposition over time or in response to stimuli. biorxiv.orgbiorxiv.org While primarily highlighting collagen, its application in conjunction with other techniques, such as immunohistochemistry for other ECM components like laminin (B1169045), can provide a more comprehensive picture of ECM remodeling. biorxiv.org Changes in collagen fiber thickness and organization, as revealed by this compound under polarized light, are indicative of ECM dynamics during processes like wound healing or disease progression. periodikos.com.br Digital image analysis tools are being developed to quantify various matrix pattern features from this compound stained images, aiding in the quantitative analysis of ECM dynamics. biorxiv.orgresearchgate.net

Evaluation of Novel Anti-Fibrotic Therapeutic Strategies in Preclinical Models

This compound staining is a crucial tool for evaluating the efficacy of novel anti-fibrotic therapeutic strategies in preclinical models. By quantifying the reduction in collagen deposition after treatment, researchers can assess the therapeutic potential of new compounds or interventions. ihisto.ionih.govplos.orgbiorxiv.orgatsjournals.org Studies evaluating anti-fibrotic drugs in models of liver, kidney, and lung fibrosis frequently utilize this compound staining to measure changes in collagen content. plos.orgbiorxiv.orgatsjournals.orgxiahepublishing.com For instance, in a study on renal interstitial fibrosis, both polarized this compound morphometry and Second Harmonic Generation-based morphometry were used to quantify fibrosis and evaluate the anti-fibrotic effect of different treatment regimens, demonstrating a dose-responsive reduction in fibrosis measured by both techniques. plos.org Similarly, this compound staining has been used to assess the reversal of liver fibrosis in mouse models treated with potential anti-fibrotic agents. nih.govxiahepublishing.com

Detailed Analysis of Collagen Microarchitecture

Beyond simply quantifying the amount of collagen, this compound staining, particularly under polarized light, allows for a detailed analysis of collagen microarchitecture. ihisto.ionih.govperiodikos.com.br

Structural Characterization of Collagen Fiber Thickness and Density

Under polarized light microscopy, this compound staining reveals the intricate organization of collagen fibers, with different colors corresponding to varying fiber thicknesses. ihisto.ionih.govperiodikos.com.br Thicker, more mature Type I collagen fibers typically appear yellow or orange, while thinner Type III collagen fibers appear green. ihisto.ionih.govperiodikos.com.br This differential staining allows for the structural characterization of collagen fiber thickness and density within tissues. ihisto.ionih.govperiodikos.com.br By analyzing the colors and patterns of birefringence, researchers can gain insights into the maturity and organization of the collagen network. nih.govperiodikos.com.br Quantitative assessment of collagen fiber thickness and density can be performed by calculating the ratio of areas stained with different colors under polarized light. nih.govperiodikos.com.br This microarchitectural analysis provides valuable information about the quality and structural integrity of the ECM in both healthy and diseased states. periodikos.com.brresearchgate.net For example, in myocardial scars, analysis of this compound staining under polarized light showed an increase in the proportion of thick, orange fibers and a decrease in thin, green fibers over time, indicating changes in collagen fiber thickness during scar maturation. periodikos.com.br Studies on osteoarthritis have also used Picrothis compound staining to show changes in collagenous structure and fiber thickness in joint tissues. researchgate.net

Spatial Organization and Orientation of Collagen Networks

The unique interaction of this compound with collagen allows researchers to visualize and analyze the spatial organization and orientation of collagen networks within tissues. Under polarized light, this compound-stained collagen fibers exhibit birefringence, with different colors appearing based on the thickness and packing of the fibers researchgate.netperiodikos.com.brub.edu. Thicker, densely packed fibers typically appear red or orange, while thinner fibers appear green or yellowish-green nih.govperiodikos.com.brub.edunih.govmdpi.com. This differential coloration under polarized light, although debated in its ability to distinguish specific collagen types definitively, is highly effective for revealing the molecular order, organization, and heterogeneity of collagen fiber orientation researchgate.netnih.govnih.govnih.gov. Quantitative morphometric analysis can be performed on these stained sections to assess collagen content and fiber characteristics researchgate.netnih.govum.es. Studies have demonstrated that this method provides a powerful tool for the structural analysis of collagen fibers, allowing for the assessment of fiber hue and spatial distribution periodikos.com.br.

Studies in Connective Tissue Disorders

This compound staining is a valuable technique for investigating connective tissue disorders, many of which involve abnormalities in collagen production, deposition, or organization. Conditions like Ehlers-Danlos syndrome, characterized by connective tissue fragility, or pulmonary fibrosis, involving excessive ECM deposition, are associated with dysregulations in collagen abcam.com. By staining tissue sections with this compound and examining them under polarized light, researchers can visualize alterations in collagen networks, such as changes in fiber density, thickness, and arrangement, providing insights into the pathology of these disorders nih.govabcam.com. The technique can highlight fibrotic areas in various tissue types nih.gov.

Role of Stromal Collagen in Tumor Microenvironments

The tumor microenvironment (TME), including the stromal compartment and its ECM, plays a crucial role in cancer progression researchgate.netjcancer.org. Collagen is a primary protein in the ECM and can influence tumor cell growth and spread researchgate.net. This compound staining is used to visualize and quantify stromal collagen in tumors, allowing researchers to assess collagen deposition and its organization researchgate.netjcancer.orgaacrjournals.org. Studies in canine mammary tumors, for instance, have employed this compound staining and polarized microscopy to analyze the birefringence of collagen fibers, identifying alterations in stromal collagen fibers as potentially highly efficient in determining prognosis researchgate.net. Research in gastric cancer has shown a significant increase in collagen deposition in cancer stroma compared to normal tissue, with the collagen fibers appearing densely arranged and thick jcancer.org. Computational analysis of Picrothis compound-stained images has been used to quantitatively examine changes in collagen features, such as average fiber length, waviness, and density, to understand treatment-induced alterations in the TME aacrjournals.org. For example, studies on pancreatic cancer treated with a tumor-penetrating peptide showed quantifiable changes in collagen morphology, including decreased average fiber length, waviness, and density aacrjournals.org.

Collagen Dynamics in Wound Healing Processes

Wound healing is a complex process involving significant ECM remodeling, particularly the deposition and organization of collagen nih.govcabidigitallibrary.org. This compound staining is extensively used to study collagen dynamics during wound repair. It allows for the visualization and quantification of collagen fibers in the healing tissue nih.govnih.gov. Under polarized light, the staining can help differentiate between different stages of collagen deposition and maturation; for instance, type III collagen often appears green in early wound healing, while it is gradually replaced by thicker type I collagen fibers that appear red or yellow as the tissue matures nih.govnih.govresearchgate.net. Comparative studies have shown that this compound staining, especially with computational color segmentation or polarized light microscopy, is suitable for quantifying collagen fibers during wound healing, providing more accurate results compared to some other staining methods nih.govcabidigitallibrary.org. Research using this compound staining has demonstrated that certain treatments can improve the dynamics of collagen replacement, deposition, and arrangement in wounds, leading to thicker and better-arranged fibers mdpi.com.

Extracellular Matrix Remodeling in Adipose Tissue Development

Adipose tissue development and expansion involve significant remodeling of the ECM, with collagen being a key component researchgate.netnih.govresearchgate.netfrontiersin.org. This compound staining is applied to analyze collagen distribution and deposition in adipose tissue, particularly in the context of obesity and metabolic health researchgate.netnih.govresearchgate.netmdpi.com. Studies have used this compound staining to quantify fibrosis, which is characterized by excessive deposition of collagens, in adipose tissue researchgate.netmdpi.com. Research comparing metabolically healthy lean and metabolically unhealthy obese individuals has utilized Picrothis compound staining to evaluate ECM deposition in adipose tissue depots, revealing differences in collagen expression and ECM remodeling components nih.gov. These studies suggest that a more dynamic ability to deposit and remodel ECM may be a characteristic of healthy adipose tissue nih.gov.

Analysis of Scar Formation Post-Tissue Injury (e.g., Myocardial Infarction)

Scar formation is a critical process following tissue injury, such as myocardial infarction (MI), involving the deposition of collagen to maintain tissue integrity mdpi.commdpi.comrupress.orgoup.com. This compound staining is a standard method for visualizing and quantifying collagen deposition in scar tissue after MI researchgate.netmdpi.comrupress.orgresearchgate.net. It allows for the assessment of scar size and the density and organization of the collagen matrix rupress.orgoup.comresearchgate.net. Studies have used this compound staining with polarized light to reveal the organization and maturation of the collagen matrix in myocardial scars rupress.orgoup.com. Research has shown that alterations in collagen structure and organization in the scar can impact the mechanical properties of the tissue and contribute to adverse remodeling and dysfunction rupress.orgoup.com. For instance, a disorganized and immature collagen matrix was observed in the absence of certain proteins involved in ECM organization, leading to increased cardiac rupture and dysfunction after MI rupress.org. This compound staining can also help visualize the temporal dynamics of collagen deposition during scar formation mdpi.com.

Differentiation and Detection of Amyloid Deposits

This compound F3B (Direct Red 80, CI 35780) is a polyazo dye utilized in histological methods for the detection and differentiation of amyloid deposits in tissue sections. researchgate.netscience.gov Its application in amyloid staining is based on its ability to bind to the characteristic β-pleated sheet structure of amyloid fibrils. stainsfile.com This binding, often involving hydrogen bonding, leads to a regular alignment of the dye molecules along the protein fibrils, sometimes referred to as a "pseudocrystal" structure. stainsfile.com

While Congo Red (CI 22120) is considered the gold standard for amyloid staining, this compound F3B serves as a common alternative. stainsfile.comstainsfile.comaatbio.comresearchgate.net Under conventional light microscopy, this compound stains amyloid deposits red. stainsfile.comresearchgate.net However, a crucial aspect of amyloid identification using these dyes is the observation of birefringence under polarized light. stainsfile.comresearchgate.netstainsfile.comoup.comchop.edu When stained with this compound and viewed with crossed polarizers, amyloid deposits exhibit characteristic green birefringence. researchgate.netstainsfile.comresearchgate.netscribd.com This optical property arises from the interaction of polarized light with the highly ordered, aligned dye molecules bound to the amyloid fibrils. stainsfile.comchop.edu The green color is due to the interference of light waves, where certain wavelengths are retarded and interfere with non-retarded wavelengths, resulting in the transmission of complementary colors. stainsfile.com

This compound staining, particularly in combination with polarized light microscopy, is considered necessary for confirming the identification of amyloid. stainsfile.comchop.edu Some studies suggest that this compound can provide brighter staining and better contrast for amyloid compared to methods using Congo Red alone. oup.comoup.com A staining technique combining both Congo Red and this compound has been described, aiming to leverage the advantages of both dyes, including enhanced brightness while retaining the characteristic green birefringence. oup.comoup.com

Despite its utility, this compound staining for amyloid is not without limitations. It is known to also bind to collagen, which is a primary application of Picrothis compound staining (this compound in a saturated aqueous solution of picric acid). emory.edubasicmedicalkey.comnih.govresearchgate.nettaylorandfrancis.com This lack of strict specificity for amyloid over collagen is a disadvantage compared to Congo Red. basicmedicalkey.com However, the birefringence characteristics under polarized light help differentiate amyloid (green birefringence) from collagen fibers (typically showing yellow or orange birefringence, particularly larger fibers, while thinner ones can appear green). scribd.comemory.edutaylorandfrancis.com Careful observation and differentiation of birefringence colors and patterns are therefore essential.

Research findings have explored the quantitative analysis of amyloid using this compound staining. One study comparing different staining methods for quantifying amyloid in heart muscle samples found that this compound provided the most intense staining and highest volume fractions for amyloid compared to Congo Red. nih.gov This suggests that this compound can be a sensitive stain for detecting amyloid deposits, potentially facilitating quantitative assessment. nih.gov However, the same study also noted that this compound showed larger interobserver variation compared to Congo Red, although its high reproducibility might be linked to the high volume fractions stained. nih.gov

The mechanism of this compound binding to amyloid is attributed to the dye's elongated structure and multiple anionic groups interacting with cationic amino acid residues in the collagen triple helix, and similarly, its binding to the β-pleated sheet structure of amyloid involves interactions like hydrogen bonding. stainsfile.comresearchgate.net The parallel orientation of the dye molecules upon binding is key to the observed birefringence. stainsfile.comresearchgate.net

While this compound is a valuable tool in amyloid research and diagnostics, particularly when combined with polarized light microscopy, it is often recommended to use multiple staining techniques to confirm amyloid identification due to the inherent variability in amyloid staining properties. stainsfile.comstainsfile.com

Selected Research Findings on this compound Amyloid Staining

Staining MethodAmyloid Appearance (Brightfield)Amyloid Birefringence (Polarized Light)NotesSource
This compound F3BRedGreenCommon alternative to Congo Red. stainsfile.comstainsfile.comresearchgate.net Also stains collagen. basicmedicalkey.com stainsfile.comresearchgate.netbasicmedicalkey.com
Congo RedRed/PinkApple-GreenGold standard for amyloid staining. stainsfile.comaatbio.comresearchgate.net stainsfile.comaatbio.comresearchgate.net
Congo Red + this compoundBrighter Red/Better ContrastGreenCombines advantages of both dyes. oup.comoup.com oup.comoup.com
Picrothis compoundRed (Collagen), also stains amyloidCollagen: Yellow/Orange (thick), Green (thin); Amyloid: GreenPrimarily used for collagen, but also stains amyloid. researchgate.netemory.eduresearchgate.net researchgate.netemory.eduresearchgate.net

Comparative Methodological Assessments and Analytical Limitations

Comparative Efficacy with Other Histological Stains

Sirius Red staining is frequently compared to other traditional collagen stains, such as Masson's Trichrome and Van Gieson's stain, due to differences in their staining mechanisms, specificity, and suitability for quantitative analysis.

This compound staining, especially when viewed under polarized light, is often considered more specific for collagen type I and III fibrils compared to Masson's Trichrome. nih.gov While Masson's Trichrome stains a variety of matrix elements, this compound's enhanced birefringence under polarized light is highly specific for collagen. nih.gov This enhanced specificity contributes to more accurate quantitative assessment of collagen content. nih.govnih.gov Studies comparing automated quantification of collagen density have shown high consistency for this compound staining, both within the same operator and between different operators, whereas Masson's Trichrome demonstrated less consistency. nih.gov Furthermore, this compound staining, particularly with image analysis, has been regarded as a benchmark for detecting and quantitatively estimating collagen in histological sections. cabidigitallibrary.org Some research indicates that while both methods effectively assess collagen density, this compound staining may yield slightly lower absolute values than Masson's Trichrome, potentially reflecting differences in the specific collagen pools detected or their distinct staining mechanisms. cabidigitallibrary.orgresearchgate.netjebas.org

Picrothis compound staining is considered superior to Van Gieson's stain for detecting collagen, particularly thinner reticular fibers and basement membranes, which may be missed by Van Gieson. chop.eduemory.eduemory.edu The picro-sirius red stain is a variant of Van Gieson's stain, where collagen is colored red by acid fuschsin in the presence of picric acid. chop.edu Picrothis compound, combined with polarized light microscopy, offers better quantitative assessment than the Van Gieson method. nih.gov It can highlight thin collagen fibers and increase fiber refrangibility under polarization, aiding in distinguishing collagen from other substances that might also be stained. scielo.br

The combination of this compound with Fast Green is utilized to distinguish collagen from non-collagenous proteins. This compound specifically binds to fibrillar collagens, while Fast Green binds to non-collagenous proteins. chondrex.com This dual staining allows for the semi-quantitative determination of both collagen and non-collagenous protein content in samples. chondrex.com Studies have shown that the this compound/Fast Green method can be more sensitive than this compound alone or Van Gieson staining for both qualitative and quantitative evaluation of collagen fibers, particularly in highlighting thinner networks of fibers against a contrasting green background of non-collagen components. researchgate.netnih.govplos.org Quantitative analysis has demonstrated that the this compound/Fast Green method can detect significantly higher amounts of collagen fibers compared to this compound alone in certain tissues. plos.org

Here is a comparative summary of staining methods:

Staining MethodPrimary Target(s)Key Advantage(s)Potential Limitation(s)Suitable for Quantification
Masson's TrichromeCollagen, Cytoplasm, NucleiWidely used, good general tissue contrastStains various matrix elements, less consistent quantification nih.govYes (often subjective or less consistent) nih.gov
Van Gieson's StainCollagen, Muscle, Cytoplasm, NucleiRelatively simpleMay miss thin fibers, tends to fade scielo.brperiodikos.com.brLess suitable than this compound nih.gov
This compound (Bright-field)CollagenSpecific for collagen, good contrastDoes not differentiate collagen types by color aloneYes
This compound (Polarized)Fibrillar Collagen (Type I & III)Enhances birefringence, differentiates fiber thicknessRequires polarized microscope, color interpretation can be complex nih.govYes (often considered benchmark) cabidigitallibrary.org
This compound/Fast GreenCollagen (Red), Non-collagen (Green)Distinguishes collagen from non-collagen, sensitiveRequires specific dye combination and analysisYes

Inherent Methodological Challenges and Sources of Variability

Despite its advantages, this compound staining is subject to methodological challenges and sources of variability that can affect staining quality and quantitative accuracy.

While generally specific for collagen, potential for non-specific staining with this compound exists in certain contexts. For example, studies investigating collagen production in cell culture have noted that Fetal Bovine Serum (FBS) can form flake-like precipitates with this compound dye, leading to potential non-specific signals in cell culture medium samples. mdpi.com Additionally, some materials like keratohyalin and certain types of mucus are stained red by Picrothis compound but are not birefringent, which can be a source of confusion if polarized light microscopy is not used. chop.eduemory.edu Non-specific nuclear staining has also been reported with Picrothis compound, although pretreatment with agents like phosphotungstic acid (PTA) can help suppress this. nih.gov

The quality and reliability of this compound staining are sensitive to variations in tissue preparation and staining protocols. Proper tissue fixation is crucial, with neutral buffered formalin (NBF) being the preferred fixative, and fixation times ideally ranging between 24 hours and 2 weeks. chop.edu The method is generally not recommended for frozen tissue sections unless specific rehydration and fixation steps are incorporated. chop.eduresearchgate.net The staining duration in the Picrothis compound solution is also important, with protocols recommending at least one hour for near-equilibrium staining. emory.eduemory.eduresearchgate.net Washing steps, particularly in acidified water, are necessary to prevent the loss of dye. emory.eduresearchgate.net Variations in section thickness can also impact staining intensity and subsequent quantitative analysis. chondrex.com Different protocols may also vary in the concentration of this compound and the use of counterstains or pre-treatments, all of which can influence the final staining outcome and interpretation. researchgate.netnih.gov

Addressing Operator-Dependent Subjectivity in Qualitative and Semi-Quantitative Assessments

One significant limitation in the qualitative and semi-quantitative assessment of collagen stained with this compound is the inherent operator-dependent subjectivity mdpi.comallenpress.com. Traditional methods often rely on subjective scoring systems assigned by trained operators, which can lead to intra-observer variability mdpi.comnih.gov. For instance, visually assessing the extent and severity of fibrosis based on staining intensity and distribution can vary between individuals.

To mitigate this subjectivity, digital image analysis (DIA) techniques have been developed and applied to this compound-stained sections mdpi.comnih.gov. DIA allows for the objective measurement of parameters such as the collagen proportional area (CPA), which is the ratio of the collagen-stained area to the total tissue area mdpi.com. This quantitative approach reduces reliance on subjective interpretation, providing more reproducible and consistent results nih.gov. Studies have shown that automated image analysis with this compound and polarization contrast microscopy yields highly consistent results, both when analyzed repeatedly by the same operator and by different operators, demonstrating reduced subjectivity compared to methods like Masson trichrome staining nih.gov.

Overcoming Limitations of Plane Polarized Light in Fiber Visualization

When this compound-stained collagen is viewed under plane (linear) polarized light, the visualization of fibers can be significantly affected by sample orientation. Fibers or parts of fibers aligned parallel to the transmission axis of either polarizing filter may appear dark, leading to an underestimation of the total collagen content nih.govperiodikos.com.brplos.org. The hue and signal strength of the stained collagen are also greatly influenced by sample rotation nih.gov.

This limitation can be overcome by using circular polarized light, which allows for the visualization of every portion of every fiber, regardless of its orientation nih.govperiodikos.com.br. However, circular polarized light microscopy requires specialized equipment that may not be readily available nih.govplos.org.

Alternatively, fluorescent imaging of this compound-stained specimens offers another approach to circumvent the orientation dependency of linear polarized light nih.gov. Fluorescent imaging yields a strong red fluorescence signal that is sensitive, specific for collagen, and, unlike linear polarized light microscopy, is unaffected by sample orientation nih.gov. Studies have shown that sample rotation under linear polarized light microscopy alters the appearance of collagen fibers by changing their hue and intensity, whereas fluorescent imaging does not produce these color changes nih.gov.

Considerations for Specialized Equipment Accessibility

The optimal visualization and quantitative analysis of this compound-stained collagen, particularly the differentiation of fiber thickness based on birefringence color, often necessitates the use of polarized light microscopy biotna.netresearchgate.net. While standard light microscopy can be used to view this compound staining, polarized light enhances the contrast and specificity for collagen fibers abcam.cnoup.com. As discussed in Section 5.2.4, achieving comprehensive fiber visualization without orientation bias may require circular polarized light microscopy, which involves specialized equipment nih.govplos.org.

The accessibility of specialized equipment, such as microscopes equipped with polarizing filters (including circular polarizers) and advanced digital imaging systems with analysis software, can be a limiting factor for some research settings plos.orgoup.com. While digital image analysis tools can enhance objectivity, their implementation and the necessary hardware represent an initial investment and require technical expertise mdpi.comnih.gov.

Despite these considerations, the relatively low cost and simplicity of the this compound staining protocol itself have contributed to its widespread popularity nih.govmdpi.com. This makes it an accessible method for many laboratories, even if advanced quantitative analysis techniques requiring specialized equipment are not universally available.

Minimizing Background Signals in In Vitro Collagen Quantification Assays

This compound-based colorimetric assays are used for quantifying collagen production in vitro, for example, by fibroblasts in cell culture mdpi.comnih.gov. However, these assays can be susceptible to background signals that may interfere with accurate collagen measurement. One significant source of background signal in cell culture assays is the presence of serum proteins in the culture medium nih.govrug.nl. This compound dye can bind to serum proteins, leading to non-specific staining and inflated collagen measurements rug.nl.

To minimize background signals in in vitro this compound assays, the use of serum-free medium is recommended mdpi.comnih.govrug.nl. This helps to avoid the aspecific binding of the dye to serum proteins, thereby improving the specificity of the assay for collagen mdpi.comnih.govrug.nl. Additionally, optimizing the assay procedure, including incubation time, temperature, and the concentrations of staining and washing solutions, is crucial for reducing background and enhancing the linearity and sensitivity of the assay mdpi.comnih.gov.

Challenges in Complete Collagen Extraction from Complex Tissues

While this compound staining is effective for visualizing collagen in tissue sections, obtaining complete collagen extraction from complex tissues for quantitative analysis using methods that require solubilized collagen can present challenges. Some quantitative this compound-based assays, such as certain total collagen detection kits, are designed to work with solubilized native collagen from samples chondrex.com.

Complex tissues contain a variety of extracellular matrix components and cellular structures that can make the complete and efficient extraction of collagen difficult. The extensive cross-linking of collagen fibers in tissues contributes to their insolubility and resistance to extraction chondrex.com. Methods requiring collagen solubilization often involve steps like acidic or enzymatic digestion, which need to be carefully optimized depending on the tissue type and the nature of the collagen present nih.govchondrex.com. Incomplete extraction can lead to an underestimation of the total collagen content in the tissue sample.

For histological studies where the focus is on visualizing and quantifying collagen in situ, this compound staining of tissue sections followed by image analysis (either manual, semi-quantitative, or automated quantitative) is a common approach that does not require complete collagen extraction from the tissue block mdpi.comnih.govchondrex.com. However, for biochemical quantification methods that rely on measuring solubilized collagen, the efficiency of the extraction protocol is a critical factor influencing the accuracy of the results.

Emerging Research Directions and Future Innovations

Development of Fully Automated and High-Throughput Digital Analysis Systems

Integration with Artificial Intelligence and Machine Learning for Pattern Recognition

Application in Whole-Slide Imaging for Comprehensive Tissue Analysis

Synergistic Approaches with Complementary Advanced Imaging Techniques

Combining Sirius Red staining with other advanced imaging modalities can provide a more detailed understanding of collagen structure and tissue architecture.

Combined Application with Second Harmonic Generation Microscopy for Collagen Structure Analysis

Second Harmonic Generation (SHG) microscopy is a label-free imaging technique that specifically detects fibrillar collagen based on its non-centrosymmetric structure nih.govspiedigitallibrary.orgresearchgate.nethistoindex.com. While this compound staining highlights the presence and distribution of collagen, SHG microscopy offers insights into the structural organization and density of collagen fibers at a higher resolution nih.govresearchgate.nethistoindex.com. The combined application of this compound staining and SHG microscopy can provide complementary information, with this compound visualizing total collagen content and SHG specifically highlighting the fibrillar collagen network spiedigitallibrary.orgguycox.com. This synergistic approach can be particularly valuable in studying diseases characterized by changes in collagen structure, such as fibrosis and cancer spiedigitallibrary.orghistoindex.com. Although SHG is label-free, this compound staining can still be used on the same tissue sections, providing correlated data on collagen presence and structure guycox.com.

Advanced Strategies for Enhanced Collagen Visualization and Quantification

Ongoing research is exploring novel methods and probes to improve the specificity and accuracy of collagen visualization and quantification, often in comparison to or in combination with this compound staining.

Comparative Studies with Novel Collagen-Targeting Probes (e.g., Collagen Hybridizing Peptides)

Novel collagen-targeting probes, such as Collagen Hybridizing Peptides (CHPs), are being developed as alternatives or complements to traditional stains like this compound 3helix.com3helix.comnih.govechelon-inc.com. Unlike this compound, which binds to both intact and denatured collagen, CHPs are designed to specifically bind to unfolded or denatured collagen chains, which are indicative of collagen remodeling and damage 3helix.com3helix.comnih.govechelon-inc.com. Comparative studies are being conducted to evaluate the performance of these novel probes against this compound staining in various applications. These studies aim to determine if CHPs offer superior sensitivity, specificity, or provide different types of information about the collagenous extracellular matrix compared to this compound 3helix.com3helix.com. For example, comparative analysis suggests that CHPs may offer superior sensitivity and less background staining compared to Picrothis compound, potentially leading to more accurate quantification, particularly of damaged collagen 3helix.com3helix.com.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound (Direct Red 80)9571131 wikipedia.org or 101697992 wikidata.org or 156588400 nih.gov
Collagen6913668 unesp.br
Collagen Hybridizing Peptide (CHP)Not applicable (Peptide class, various sequences)

Data Tables

While the search results discuss quantitative findings, presenting them as interactive data tables requires specific raw data which is not fully detailed in the snippets. However, based on the information about AI analysis of this compound stained liver biopsies frontiersin.org, a potential summary of findings could be represented conceptually:

Histopathological StageEstimated Collagen Area (%) (Mean ± SD)Entropy of Collagen (Mean ± SD)
F22.6 ± 0.4 frontiersin.org0.96 ± 0.05 frontiersin.org
F35.7 ± 0.4 frontiersin.org1.24 ± 0.06 frontiersin.org
F410.9 ± 0.8 frontiersin.org1.80 ± 0.11 frontiersin.org

Note: This table is a representation based on summarized data from search result frontiersin.org. For interactive data tables, specific numerical datasets from research studies would be required.

Utility in Biomarker Validation and Translational Research

This compound staining plays a significant role in validating biomarkers and facilitating translational research, particularly in the context of diseases characterized by excessive collagen deposition, such as fibrosis. The ability of this compound to highlight collagen allows researchers to quantify the extent of fibrosis in tissue samples, providing a histological correlate for potential biomarkers. This is crucial for validating the accuracy and reliability of novel non-invasive biomarkers for fibrosis and other ECM-related pathologies. Studies often compare the results of this compound-based collagen quantification with levels of circulating or tissue-based molecular markers to assess their diagnostic and prognostic value.

The use of this compound in translational research bridges the gap between basic scientific discoveries and clinical applications. By providing a clear visual and quantitative assessment of collagen deposition in preclinical models and human tissue samples, this compound staining helps researchers understand the pathological significance of ECM remodeling and evaluate the effectiveness of therapeutic interventions aimed at reducing fibrosis. mdpi.comithera-medical.com This is particularly relevant in the development of antifibrotic drugs, where this compound staining can serve as an important endpoint to measure treatment response. mdpi.comnih.gov

Correlating this compound-Derived Collagen Parameters with Molecular Biomarkers

Quantitative analysis of this compound staining provides objective parameters related to collagen content and organization within tissues. These parameters, such as collagen proportional area (CPA) and the ratio of different collagen types (e.g., type I and type III), can be correlated with the expression levels of molecular biomarkers. researchgate.net Molecular biomarkers can include circulating proteins, gene expression profiles, or the presence of specific cell populations involved in ECM turnover.

Studies have demonstrated correlations between this compound-quantified collagen and serum markers of fibrosis, such as hyaluronic acid (HA), procollagen (B1174764) type III N-terminal peptide (PCIII), laminin (B1169045) (LN), and collagen type IV (cIV). spandidos-publications.com For instance, increased levels of serum HA have been positively correlated with the severity of histological lesions assessed by this compound staining in models of hepatic fibrosis. spandidos-publications.com

Furthermore, this compound staining, especially with polarized light, can differentiate between thicker, mature type I collagen fibers and thinner, less organized type III collagen fibers. researchgate.netnih.gov Changes in the ratio of these collagen types, as determined by quantitative analysis of this compound staining under polarized light, can be correlated with the expression of genes specific to collagen subtypes or with the presence of myofibroblasts, the primary collagen-producing cells. researchgate.netacs.org This detailed correlation helps in understanding the underlying biological processes driving fibrosis and validating the specificity of molecular markers.

An example of correlating this compound-derived collagen parameters with molecular biomarkers is seen in studies investigating liver fibrosis. Quantitative image analysis of this compound-stained liver biopsies to determine CPA has been correlated with serum fibrosis markers. mdpi.commit.edu While Masson's trichrome is also used for fibrosis estimation, this compound is considered more specific for collagen and can correlate better with serum fibrosis markers in some studies. mdpi.com

In rheumatic heart disease, this compound staining has been used to assess valvular fibrosis and the ratio of collagen type III to type I (COL3/1). researchgate.net An increased COL3/1 ratio, indicative of altered collagen composition, has been correlated with elevated expression of fibrosis-related molecular markers like Col3a1 and FSP1. researchgate.net

Predicting Disease Progression and Therapeutic Responses based on ECM Morphologies

The morphology and spatial distribution of the ECM, as visualized by this compound staining, can provide valuable insights into disease progression and potentially predict therapeutic responses. The pattern of collagen deposition, whether diffuse or forming thick septa, can indicate the stage and severity of a disease. mdpi.com Quantitative analysis of these ECM morphologies can serve as a prognostic indicator.

For example, in liver fibrosis, the accumulation of broad collagen fibers surrounding parenchymal nodules, as visualized by this compound, is indicative of cirrhosis. mdpi.com Quantitative image analysis of this compound-stained liver biopsies has been used to measure fibrosis and predict clinical outcomes. mdpi.commit.edu

In the context of cancer, the organization of the peritumoral ECM can influence tumor behavior. Studies using quantitative whole-slide imaging of Picrothis compound-stained tissues have identified distinct ECM morphologies that correlate with recurrence risk. biorxiv.orgbiorxiv.org For instance, a dense fibrous ECM morphology has been strongly associated with a higher risk of recurrence in Stage II colon cancer, while loose sparse and complex tortuous ECMs were linked to a reduced recurrence risk. biorxiv.orgbiorxiv.org This suggests that this compound-based assessment of ECM morphology could serve as a predictive tool for patient stratification and potentially guide therapeutic decisions.

The ability to quantitatively assess ECM changes using this compound staining also aids in predicting responses to antifibrotic therapies. By measuring the reduction in collagen deposition or changes in collagen structure after treatment, researchers can evaluate the efficacy of new drugs. mdpi.comnih.gov This is a critical step in translational research, allowing for the assessment of preclinical findings in human tissue samples. In some cases, the extent of fibrosis as measured by this compound staining has been used to evaluate the effectiveness of interventions aimed at reducing collagen accumulation. researchgate.netresearchgate.net

Furthermore, the interplay between ECM characteristics and the tumor microenvironment, including immune cell infiltration, can influence therapeutic response, particularly to immunotherapies. researchgate.net While research in this area is ongoing, this compound staining can contribute to understanding how different ECM morphologies impact immune cell distribution and function, potentially predicting response to treatments like immune checkpoint inhibitors. nih.gov

Q & A

Q. What is the standard protocol for Sirius Red staining in collagen quantification, and how does it ensure specificity?

this compound (Direct Red 80) binds to collagen fibrils via sulfonic acid groups under acidic conditions (pH 2–3), forming hydrophobic interactions with basic amino acids in collagen. A standard protocol includes:

  • Fixation: Use 10% neutral-buffered formalin for tissue preservation.
  • Staining: Incubate sections in 0.1% this compound in saturated picric acid for 1 hour.
  • Differentiation: Rinse with acidified water (0.01% HCl) to remove nonspecific binding. Specificity is validated by polarized light microscopy, where collagen I/III fibrils exhibit birefringence .

Q. How does this compound differentiate collagen subtypes (e.g., collagen I vs. III) in histological analysis?

Collagen subtypes are distinguished by their birefringence patterns under polarized light:

  • Collagen I: Thick, tightly packed fibrils appear bright orange-red.
  • Collagen III: Thin, loosely arranged fibrils exhibit green-yellow hues. Quantification requires spectral imaging or digital analysis to separate overlapping signals .

Q. What controls are essential to validate this compound staining reproducibility?

Include:

  • Negative controls : Omit this compound or use collagenase-treated tissues.
  • Positive controls : Tissues with known collagen content (e.g., healthy vs. fibrotic liver).
  • Technical replicates : Repeat staining across multiple slides to assess intra-experimental variability .

Advanced Research Questions

Q. How can this compound staining be integrated with immunohistochemistry (IHC) for co-localization studies in fibrosis research?

Sequential staining requires:

  • Antigen retrieval : Optimize heat-mediated or enzymatic methods to preserve collagen-Sirius Red complexes.
  • Blocking : Use 5% BSA to prevent antibody cross-reactivity with residual dye.
  • Order of staining : Perform this compound first, as organic solvents in IHC protocols may dissolve the dye. Validate with confocal microscopy to confirm spatial overlap of collagen and target proteins (e.g., α-SMA) .

Q. What statistical approaches resolve contradictions in this compound-based collagen quantification (e.g., discordance between histology and biochemical assays)?

Discrepancies arise from sampling bias (e.g., regional fibrosis heterogeneity) or methodological limitations (e.g., this compound’s inability to detect non-fibrillar collagen). Mitigate by:

  • Multi-modal validation : Cross-validate with hydroxyproline assays or mass spectrometry.
  • Spatial analysis : Use whole-slide imaging to account for regional variability.
  • Meta-regression : Adjust for confounding variables (e.g., fixation time, section thickness) in pooled datasets .

Q. How can digital image analysis improve the accuracy of this compound-polarized light data in high-throughput studies?

Automated pipelines (e.g., Fiji/ImageJ macros) enable:

  • Thresholding : Separate collagen signals from background using hue-saturation-brightness (HSB) filters.
  • Birefringence quantification : Measure pixel intensity ratios of red/green channels.
  • Machine learning : Train models to classify collagen subtypes using annotated datasets. Calibrate against manual scoring by ≥2 blinded pathologists .

Q. What experimental variables most significantly impact this compound staining outcomes in decellularized extracellular matrix (dECM) studies?

Key variables include:

  • Fixation duration : Over-fixation (>24 hours) masks collagen epitopes, reducing dye penetration.
  • pH sensitivity : Staining at pH >3 increases nonspecific binding to elastin or proteoglycans.
  • Decellularization agents : Residual SDS or Triton X-100 alters collagen solubility, requiring titration .

Methodological Validation & Troubleshooting

Q. How can researchers address batch-to-batch variability in commercial this compound dyes?

  • Quality control : Validate each batch using a reference standard (e.g., bovine collagen I).
  • Spectrophotometry : Confirm absorbance peaks at 540 nm (collagen-bound) and 605 nm (free dye).
  • Normalization : Include internal controls in every experiment to adjust for dye concentration fluctuations .

Q. What are the limitations of this compound in assessing dynamic collagen remodeling (e.g., in early-stage fibrosis)?

this compound detects only mature, cross-linked fibrils. For nascent collagen, combine with:

  • Pro-Collagen I ELISA : Quantify precursor peptides in serum/tissue lysates.
  • Second-harmonic generation (SHG) microscopy : Visualize non-stained fibrillar collagen .

Ethical & Reporting Standards

Q. How should researchers report this compound data to meet reproducibility guidelines?

Follow the ARRIVE 2.0 framework:

  • Protocol details : Specify dye lot, staining duration, and imaging parameters.
  • Data accessibility : Share raw images and analysis scripts via repositories like Figshare.
  • Conflict disclosure : Report any commercial dye partnerships or funding biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.